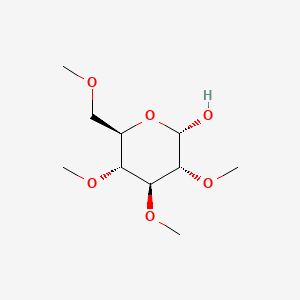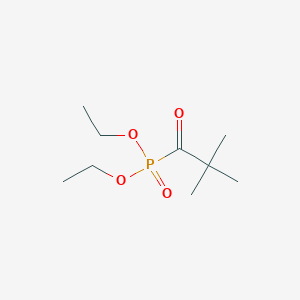
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, antimicrobial agents, and fluorescent probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine typically involves the following steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Introduction of Dimethyl Groups: The 9,9-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Propan-1-amine: The final step involves the attachment of the propan-1-amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction may produce dihydroacridine derivatives.
科学的研究の応用
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound may intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: A derivative with an amino group at the 9-position.
Acriflavine: A well-known acridine derivative with antimicrobial properties.
Uniqueness
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is unique due to the presence of the 9,9-dimethyl groups and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
4774-40-7 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC名 |
3-(9,9-dimethylacridin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2/c1-18(2)14-8-3-5-10-16(14)20(13-7-12-19)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13,19H2,1-2H3 |
InChIキー |
GBTLPDNEFLFUIT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


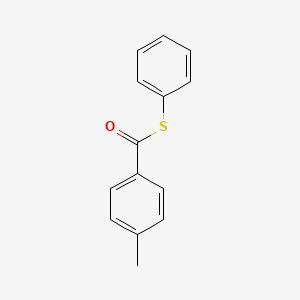

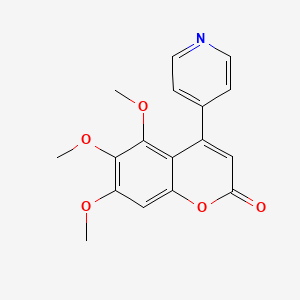
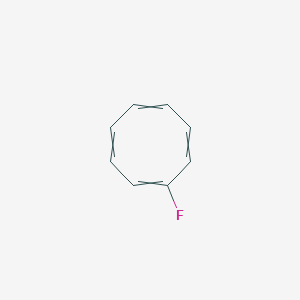
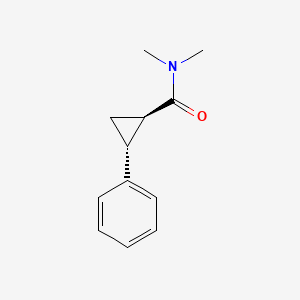
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
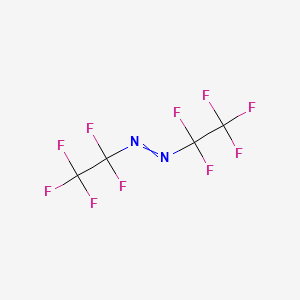
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
